molecular formula C7H12N2 B1314972 4-Methyl-2-propyl-1H-imidazole CAS No. 37455-55-3

4-Methyl-2-propyl-1H-imidazole

Cat. No. B1314972
CAS RN: 37455-55-3
M. Wt: 124.18 g/mol
InChI Key: BVGQGPWKBMTPNM-UHFFFAOYSA-N
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Description

“4-Methyl-2-propyl-1H-imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

Scientific Research Applications

  • Pharmaceuticals

    • Imidazole is a key component in many pharmaceuticals . It’s used as a building block for active ingredients .
    • Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
    • There are commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
  • Epoxy Curing

    • 2-Ethyl-4-methyl-1H-imidazole is used in epoxy curing .
  • Synthesis of Functional Molecules

    • Imidazole heterocycles are key components to functional molecules that are used in a variety of everyday applications .
  • Proton Conductive Materials

    • Imidazole multicarboxylate-based MOFs have been used in the design of novel proton conductive materials .
  • Antibacterial and Antifungal Activities

    • Imidazole derivatives have shown extensive spectrum of biological activities such as antibacterial and antifungal . They are used in the development of new drugs .
  • Anti-Inflammatory and Antitumor Activities

    • Imidazole derivatives also show anti-inflammatory and antitumor activities . They are used in the development of new drugs .
  • Antidiabetic and Anti-Allergic Activities

    • Imidazole derivatives have shown antidiabetic and anti-allergic activities . They are used in the development of new drugs .
  • Antiviral and Antioxidant Activities

    • Imidazole derivatives have shown antiviral and antioxidant activities . They are used in the development of new drugs .
  • Anti-Amoebic and Antihelmintic Activities

    • Imidazole derivatives have shown anti-amoebic and antihelmintic activities . They are used in the development of new drugs .
  • Ulcerogenic Activities

    • Imidazole derivatives have shown ulcerogenic activities . They are used in the development of new drugs .
  • Antitubercular Activities

    • Imidazole derivatives have shown antitubercular activities . For instance, Amini et al. synthesized N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide and evaluated it for anti-tubercular activity against Mycobacterium tuberculosis strain .
  • Analgesic Activities

    • Imidazole derivatives have shown analgesic activities . They are used in the development of new drugs .
  • Anti-HIV Activities

    • Imidazole derivatives have shown anti-HIV activities . They are used in the development of new drugs .
  • Synthetic Intermediate

    • 4-Methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid, a derivative of imidazole, is used as a synthetic intermediate .
  • Chemical Synthesis

    • Imidazole is used in the synthesis of various functional molecules .

properties

IUPAC Name

5-methyl-2-propyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-3-4-7-8-5-6(2)9-7/h5H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGQGPWKBMTPNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480133
Record name 4-Methyl-2-propyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-propyl-1H-imidazole

CAS RN

37455-55-3
Record name 4-Methyl-2-propyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-2-propyl-1H-imidazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KY Wang, XL Yang - Zeitschrift für Kristallographie-New Crystal …, 2017 - degruyter.com
… 2-Ethoxy-benzoyl chloride (1.94 g, 10.54 mmol) was added to a solution of 1-amino-4-methyl-2-propyl-1H-imidazole-5-carboxamide (1.6 g, 8.78 mmol) in anhydrous pyridine (50 mL). …
Number of citations: 2 www.degruyter.com
Z Shah - 2017 - lume.ufrgs.br
In this work, the use of bio-oil was proposed as an alternative to fossil fuels (petroleum). The bio-oil was produced by pyrolysis of Eucalyptus sawdust and discarded soybean frying oil, …
Number of citations: 0 www.lume.ufrgs.br

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